HC BLUE NO. 9
CAS No.: 114087-42-2
Cat. No.: VC0218809
Molecular Formula: C13H12O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114087-42-2 |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Properties
HC Blue No. 9, systematically named 1-[(2',3'-dihydroxypropyl)amino]-2-nitro-4-[ethyl-(2'-hydroxyethyl)amino]benzene, belongs to the nitroaniline class of aromatic amines. Its molecular formula is C13H22ClN3O5, with a molecular weight of 335.79 g/mol . The compound typically exists as a hydrochloride salt, accounting for the chlorine atom in its formula .
Structural Features
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Aromatic backbone: A benzene ring substituted with nitro (-NO₂) and amine (-NH-) groups.
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Hydrophilic side chains: Two hydroxyethyl groups and a dihydroxypropyl moiety enhance water solubility.
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Electron-withdrawing groups: The nitro group contributes to its stability and reactivity in dye formulations .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 114087-42-2 | |
| Molecular Formula | C13H22ClN3O5 | |
| Molecular Weight | 335.79 g/mol | |
| Solubility | Soluble in water, ethanol | |
| Stability | Degrades under extreme pH |
Applications in Hair Dye Formulations
HC Blue No. 9 was primarily used in semi-permanent hair dyes at concentrations up to 0.5% . Its mechanism involves:
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Diffusion into hair cortex: Enhanced by small molecular size (335.79 g/mol).
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Color retention: Forms non-covalent bonds with keratin, yielding blue-violet hues .
Table 2: Historical Use in Cosmetics
| Application | Concentration | pH Range | Stability Issues |
|---|---|---|---|
| Semi-permanent dyes | ≤ 0.5% | 3–12 | Degrades at pH <3 or >12 |
| Color-depositing shampoos | ≤ 0.1% | 5–8 | Fading under UV exposure |
| Compound | Mutagenicity (Ames Test) | Carcinogenicity (Rodent Models) | Regulatory Status (EU) |
|---|---|---|---|
| HC Blue No. 9 | Not tested | Not tested | Banned |
| HC Blue No. 2 | Positive (TA98, TA97) | Negative | Restricted |
Regulatory Status and Global Restrictions
European Union
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2007/54/EC Directive: HC Blue No. 9 was banned in 2007 due to insufficient safety data and structural alerts for genotoxicity .
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Annex II of EC 1223/2009: Prohibits use in cosmetic products, citing potential systemic absorption and metabolite toxicity .
Analytical Methods for Detection
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (e.g., Zorbax Eclipse Plus).
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Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
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Detection: UV-Vis at 630 nm, leveraging its λ<sub>max</sub> in visible spectrum .
Mass Spectrometry (MS)
Future Research Directions
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Metabolite Profiling: Identification of hydroxylated or dealkylated metabolites using hepatic microsomes.
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Ecotoxicology: Assessing aquatic toxicity given its persistence in wastewater.
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Alternatives: Development of non-nitroaromatic dyes with comparable color fidelity.
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